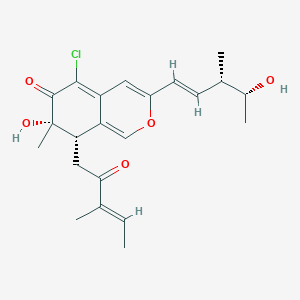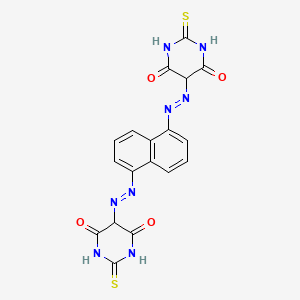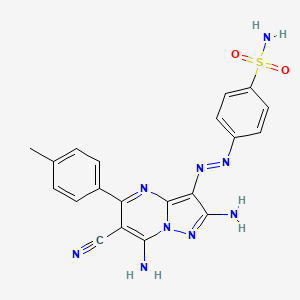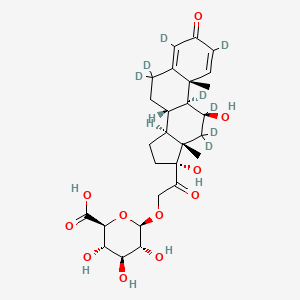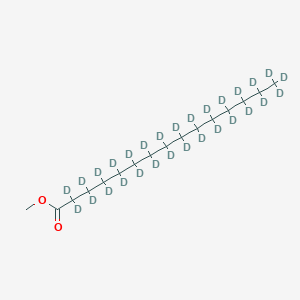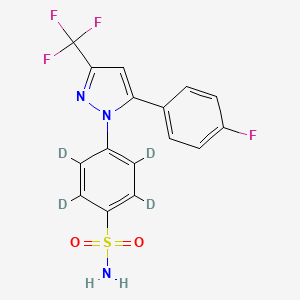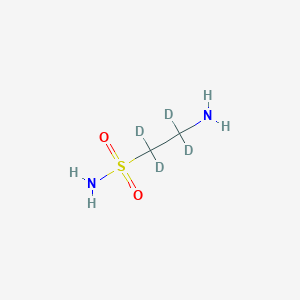
Taurinamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurinamide-d4 is a deuterated derivative of taurinamide, which is a derivative of taurine, a naturally occurring amino acid. Taurine is known for its role in various physiological processes, including bile salt formation, eye health, and cardiovascular function. This compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taurinamide-d4 typically involves the deuteration of taurinamide. One common method is the reaction of taurine with deuterated reagents to introduce deuterium atoms into the molecule. The process may involve the use of deuterated water (D2O) or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control to ensure its suitability for research applications.
化学反应分析
Types of Reactions: Taurinamide-d4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is often taurine or its oxidized derivatives.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
科学研究应用
Taurinamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.
Biology: Employed in studies of taurine metabolism and its physiological roles in various organisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Taurinamide-d4 is similar to that of taurine and its derivatives. It is believed to exert its effects through various molecular targets and pathways, including:
Cell Membrane Stabilization: this compound may help stabilize cell membranes by interacting with phospholipids and proteins.
Calcium Homeostasis: It may play a role in regulating intracellular calcium levels, which is crucial for various cellular functions.
Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress.
相似化合物的比较
Taurine: The parent compound of taurinamide-d4, known for its physiological roles and therapeutic potential.
Taurolidine: A derivative of taurinamide with antimicrobial and antineoplastic properties.
Taurultam: Another derivative of taurine with similar properties.
Uniqueness of this compound: this compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. Its deuterium atoms provide a distinct advantage in tracing metabolic pathways and studying reaction mechanisms, making it a valuable tool in scientific research.
属性
分子式 |
C2H8N2O2S |
|---|---|
分子量 |
128.19 g/mol |
IUPAC 名称 |
2-amino-1,1,2,2-tetradeuterioethanesulfonamide |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 |
InChI 键 |
MVQXBXLDXSQURK-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)N)N |
规范 SMILES |
C(CS(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




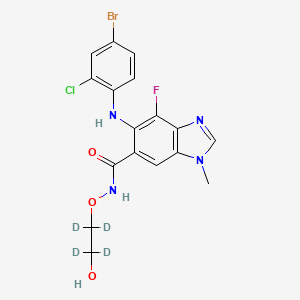
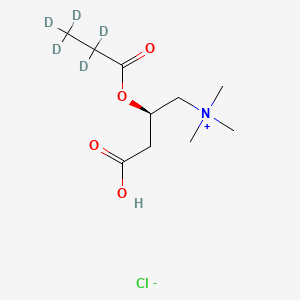
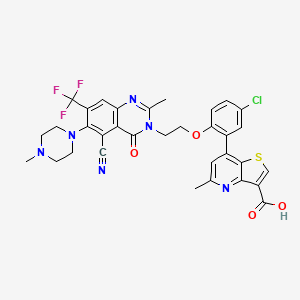
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
